5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and chlorophenyl groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the chlorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: This step often involves the use of piperidine derivatives and suitable reagents to form the desired structure.
Attachment of Chlorophenyl Groups: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine: shares structural similarities with other pyrimidine and piperidine derivatives.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Thiadiazole Derivatives: Known for their antiviral and antibacterial properties, these compounds are structurally related and have similar applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20Cl2N4 |
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Molecular Weight |
351.3 g/mol |
IUPAC Name |
5-chloro-N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H20Cl2N4/c1-22(17-20-10-15(19)11-21-17)16-5-7-23(8-6-16)12-13-3-2-4-14(18)9-13/h2-4,9-11,16H,5-8,12H2,1H3 |
InChI Key |
LWACQLQXUFXVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC(=CC=C2)Cl)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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